molecular formula C26H26N2O3 B1256814 (1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

Cat. No. B1256814
M. Wt: 414.5 g/mol
InChI Key: ZFMVWAWSKLAVOE-OOGIKFLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1793 is a morphinane alkaloid.

Scientific Research Applications

Structural Analysis and Complex Formation

  • Crystal Structure Examination : The complex [VO(H2L)(SO4)].5H2O derived from a similar macrocyclic ligand was studied via single-crystal X-ray diffraction, revealing a distorted octahedral arrangement around the V atom, stabilized by hydrogen bonds involving the macrocycle, SO4²⁻, and water molecules (Ghosh et al., 1994).

Reactions and Derivatives

  • Conversion into Mixed Compounds : Specific derivatives of similar structures are known to undergo conversions into mixtures of compounds, potentially providing insights into their chemical behavior and applications (Corbett & Stoodley, 1975).
  • Structural Characterization : Macrocyclic compounds with similar structures have been characterized to understand their molecular arrangement, which can influence their chemical and physical properties (Nguyen et al., 2017).

Biological Interactions

  • Cytotoxic Activity : Compounds with similar macrocyclic structures have been synthesized and evaluated for their receptor affinity and cytotoxic activity against human tumor cell lines, indicating potential applications in cancer research (Geiger et al., 2007).

Complexation with Metal Ions

  • Cryptate Complex Formation : Related macrocyclic compounds formed mononuclear complexes with CuII, ZnII, and CdII in aqueous solutions, suggesting their potential in forming stable complexes with metal ions, useful in various chemical and biological applications (Bazzicalupi et al., 1995).

Lanthanide Complexes

  • Lanthanide(III) Texaphyrin Complexes : The synthesis and characterization of lanthanide(III) texaphyrin complexes related to such structures offer insights into their coordination chemistry, potentially relevant in fields like material science and catalysis (Sessler et al., 1993).

properties

Product Name

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C26H26N2O3/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22/h3-8,20,24,27,29-30H,1,9-13H2,2H3/t20?,24-,25-,26+/m0/s1

InChI Key

ZFMVWAWSKLAVOE-OOGIKFLQSA-N

Isomeric SMILES

CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Canonical SMILES

CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 2
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 3
Reactant of Route 3
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 4
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 5
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 6
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

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